molecular formula C10H12BrNO B3110167 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1785631-03-9

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3110167
CAS No.: 1785631-03-9
M. Wt: 242.11
InChI Key: LKUIDERUBNQZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1220694-87-0) is a brominated tetrahydroisoquinoline derivative with a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.115 g/mol . The compound features a bromine substituent at position 6 and a methoxy group at position 8 on the isoquinoline scaffold. Its synthesis typically involves reductive amination of 2-(3-bromo-5-methoxyphenyl)ethylamine, achieving a reference yield of 64.0% . This compound is of interest in medicinal chemistry due to the structural versatility of the tetrahydroisoquinoline core, which is prevalent in bioactive molecules targeting neurological and oncological pathways.

Properties

IUPAC Name

6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUIDERUBNQZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1CNCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 8-methoxy-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into its dihydro derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in neurological functions. The compound may also inhibit certain enzymes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The pharmacological and physicochemical properties of tetrahydroisoquinolines (THIQs) are highly dependent on substituent positions and electronic characteristics. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
6-Bromo-8-methoxy-THIQ 1220694-87-0 C₁₀H₁₂BrNO 242.115 Br (C6), OMe (C8)
6-Bromo-8-fluoro-THIQ hydrochloride 2250242-87-4 C₉H₁₀BrClFN 263.55 Br (C6), F (C8), HCl salt
5-Bromo-6,7-difluoro-THIQ 2137609-96-0 C₉H₈BrF₂N 248.07 Br (C5), F (C6, C7)
6-Bromo-THIQ hydrochloride 220247-73-4 C₉H₁₀BrClN 244.54 Br (C6), HCl salt
3-Methyl-6-bromo-8-fluoro-THIQ 1343862-10-1 C₁₀H₁₁BrFN 244.10 Br (C6), F (C8), Me (C3)
Key Observations :

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (OMe) in the target compound is electron-donating, enhancing resonance stabilization, whereas fluorine in 6-bromo-8-fluoro-THIQ is electron-withdrawing, increasing electrophilicity .

Metabolic Stability: The methoxy group in the target compound may slow oxidative metabolism compared to non-substituted analogs like 6-bromo-THIQ hydrochloride . Fluorinated analogs (e.g., 6-bromo-8-fluoro-THIQ) exhibit enhanced metabolic stability due to fluorine’s resistance to cytochrome P450 oxidation .

Blood-Brain Barrier (BBB) Penetration: Unsubstituted THIQs (e.g., 1,2,3,4-tetrahydroisoquinoline) show high BBB penetration, with brain concentrations 4.5× higher than blood . Bromine’s bulkiness in the target compound may reduce BBB penetration compared to smaller substituents like fluorine.

Biological Activity

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline (6-Br-8-MeO-THIQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 6-Br-8-MeO-THIQ is C₁₈H₁₈BrN₃O, with a molecular weight of approximately 278.57 g/mol. Its structure features a tetrahydroisoquinoline core with bromine and methoxy substituents that influence its pharmacological properties.

6-Br-8-MeO-THIQ interacts with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Preliminary studies suggest that it may act as a ligand for dopamine D3 receptors and serotonin receptors, potentially modulating their activity. This interaction could lead to various physiological effects, including neuroprotective and antidepressant-like activities.

Anticancer Properties

Research indicates that 6-Br-8-MeO-THIQ exhibits notable anticancer activity. In vitro studies have shown its efficacy against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound demonstrated an IC50 value of less than 25 μM in these assays .

Cell Line IC50 (μM) Activity
HepG2<25Potent anti-proliferative
MCF-7<25Potent anti-proliferative
PC-326–50Moderate activity
HCT-11651–100Weak activity

Antimicrobial Activity

6-Br-8-MeO-THIQ also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against Gram-positive bacteria and moderate effects on Gram-negative bacteria like Escherichia coli. However, it was found to be less effective against fungal strains .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 6-Br-8-MeO-THIQ in a mouse model of Parkinson's disease. The compound was administered to mice subjected to neurotoxic agents. Results indicated a significant reduction in neuronal death and improvement in motor functions compared to control groups .

Study 2: Binding Affinity Studies

Binding affinity studies revealed that 6-Br-8-MeO-THIQ has a high affinity for dopamine D3 receptors compared to other tetrahydroisoquinoline derivatives. This suggests its potential as a therapeutic agent for diseases linked to dopaminergic dysfunctions, such as schizophrenia and Parkinson's disease .

Q & A

Q. What are the recommended synthetic routes for 6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline, and how can purity be optimized?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions or multi-step functionalization of tetrahydroisoquinoline precursors. For example, a modified Buchwald-Hartwig amination protocol using aryl halides and amines under inert conditions (e.g., N₂ atmosphere) has been reported for analogous brominated tetrahydroisoquinolines . Recrystallization from a dichloromethane/hexane (2:1) solvent mixture is effective for purification, yielding colorless prisms with high crystallinity . Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) or NMR (e.g., absence of proton signals at δ 4.2–4.5 ppm for residual solvents).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ can resolve methoxy (δ ~3.8 ppm) and bromine-substituted aromatic protons (δ ~7.2–7.5 ppm).
  • IR : Key stretches include C-Br (~560 cm⁻¹), methoxy C-O (~1250 cm⁻¹), and N-H (~3350 cm⁻¹) .
  • HRMS : Electron ionization (EI) or ESI-MS confirms molecular weight (e.g., [M]+ calcd for C₁₀H₁₀BrNO: 255.0) .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and substituent positions .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., XRD) be resolved?

Discrepancies often arise from dynamic effects (e.g., crystal packing forces) not captured in gas-phase DFT calculations. For instance, XRD data for 6-bromo-8-cyano-1,2,3,4-tetrahydroquinoline revealed N–H⋯N hydrogen bonds (2.95 Å) and Br⋯Br contacts (3.64 Å), which are shorter than van der Waals radii, suggesting weak intermolecular interactions . Refinement using software like SHELXL or OLEX2, combined with Hirshfeld surface analysis, can reconcile these differences .

Q. What strategies enhance reactivity in cross-coupling reactions involving the bromine substituent?

The bromine atom serves as a versatile site for Suzuki-Miyaura (aryl boronic acids) or Sonogashira (terminal alkynes) couplings. Optimize conditions using Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ base, and DMF/THF at 80–100°C. For sterically hindered substrates, microwave-assisted synthesis (120°C, 20 min) improves yields . Monitor reaction progress via TLC (hexanes/EtOAc, 8:2) and isolate products via flash chromatography.

Q. How do substituent positions influence hydrogen bonding and crystallinity?

Methoxy and bromine groups dictate molecular symmetry and packing. In 6-bromo-8-cyano derivatives, N–H⋯N hydrogen bonds form centrosymmetric dimers along the b-axis, while methoxy groups introduce torsional angles (e.g., C6–C1–C9A = 119.1°) that reduce crystallinity . Compare with methylated analogs (e.g., 3,3-dimethyl derivatives) to assess steric effects on lattice stability .

Methodological Considerations

Q. What analytical workflows are recommended for detecting byproducts in scaled-up synthesis?

  • LC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to separate brominated byproducts (e.g., debrominated or overalkylated species).
  • GC-MS : Detect volatile impurities (e.g., residual solvents or fragmented intermediates).
  • SC-XRD : Identify stereochemical anomalies in crystalline products .

Q. How can solvent systems be optimized for recrystallization without compromising yield?

Screen solvent polarity using a CH₂Cl₂/hexane gradient (1:3 to 3:1). For 6-bromo-8-methoxy derivatives, a 2:1 ratio typically yields prismatic crystals with minimal solvent inclusion . Slow cooling (0.5°C/min) from 40°C to 4°C enhances crystal size and purity.

Data Contradiction Analysis

Q. Why might NMR data suggest planar chirality while XRD shows a non-planar conformation?

Dynamic averaging in solution (NMR timescale) may mask non-planar geometries observed in solid-state XRD. For example, tetrahydroisoquinoline rings often exhibit boat conformations in crystals but appear planar in NMR due to rapid interconversion . Use variable-temperature NMR (VT-NMR) to probe energy barriers for ring flipping.

Biological and Pharmacological Relevance

Q. What in vitro assays are suitable for preliminary bioactivity screening?

While direct data on 6-bromo-8-methoxy-THIQ is limited, structurally related brominated isoquinolines show affinity for adrenergic and opioid receptors . Use HEK-293 cells transfected with target GPCRs and measure cAMP accumulation or calcium flux. For cytotoxicity, employ MTT assays (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.